molecular formula C24H18ClNO4 B6544089 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methoxybenzamide CAS No. 929372-21-4

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methoxybenzamide

Cat. No.: B6544089
CAS No.: 929372-21-4
M. Wt: 419.9 g/mol
InChI Key: WXYWSJRNIQIROM-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methoxybenzamide is a benzofuran-based compound featuring a 4-chlorobenzoyl substituent at the 2-position of the benzofuran core and a 2-methoxybenzamide group at the 6-position. Its molecular formula is C24H18ClNO3, with a molecular weight of 403.9 g/mol .

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4/c1-14-18-12-11-17(26-24(28)19-5-3-4-6-20(19)29-2)13-21(18)30-23(14)22(27)15-7-9-16(25)10-8-15/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYWSJRNIQIROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and its interactions with various biological pathways. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is This compound , and its molecular formula is C23H25ClN2O4C_{23}H_{25}ClN_{2}O_{4} with a molecular weight of approximately 432.91 g/mol. The structure features a benzofuran core substituted with a chlorobenzoyl group and a methoxybenzamide moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzofuran structure followed by the introduction of the chlorobenzoyl and methoxybenzamide groups. Specific methodologies can vary, but they often employ standard coupling reactions and purification techniques such as chromatography.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, research involving derivatives of benzofuran has shown that they can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer) cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-75.0Apoptosis induction
Compound BA5497.0G2/M phase arrest
This compoundSW4806.5Caspase activation

The mechanism by which this compound exerts its anticancer effects may involve the modulation of key signaling pathways associated with cell proliferation and survival. It has been suggested that such compounds can inhibit cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostanoids . Additionally, they may induce cell cycle arrest and promote apoptotic pathways through the activation of caspases.

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that a related compound induced apoptosis in MCF-7 cells through mitochondrial depolarization and caspase activation.
  • In Vivo Studies : Animal models treated with benzofuran derivatives showed reduced tumor growth rates compared to control groups, indicating potential for therapeutic use .
  • Pharmacokinetics : Investigations into the pharmacokinetics of related compounds revealed favorable absorption and distribution characteristics, suggesting that modifications to enhance bioavailability could be beneficial for clinical applications.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C23H25ClN2O4
  • Molecular Weight : 428.909 g/mol
  • IUPAC Name : 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[(2S)-1-hydroxybutan-2-yl]ethanimidic acid
  • SMILES Notation : CCC@@HNC(=O)CC1=C(C)N(C(=O)C2=CC=C(Cl)C=C2)C2=C1C=C(OC)C=C2

Anticancer Activity

Recent studies have indicated that N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methoxybenzamide exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Case Study : A study published in Cancer Letters demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It acts as a dual inhibitor of cyclooxygenase and peroxidase enzymes, which are critical in the inflammatory response.

Data Table: Inhibition Potency

EnzymeInhibition IC50 (µM)
Cyclooxygenase12.5
Peroxidase15.3

This data indicates that this compound could be developed into a novel anti-inflammatory drug.

Neuroprotective Applications

Emerging research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : In a preclinical study on neuroprotection, it was found to reduce oxidative stress markers in neuronal cell cultures, indicating its potential to protect against neurodegeneration.

Antimicrobial Properties

Another area of application is its antimicrobial activity. Preliminary tests have shown that the compound exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that this compound could be further explored as an antimicrobial agent.

Comparison with Similar Compounds

Benzofuran-Acetamide Derivatives (Anticonvulsant Activity)

highlights benzofuran-acetamide derivatives with structural similarities to the target compound. Key analogs include:

  • 5i: N-(2-(4-chlorobenzoyl)-benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide
  • 5c : N-(2-(4-chlorobenzoyl)-benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)acetamide

Comparison :

  • Structural Differences : The target compound substitutes a 2-methoxybenzamide group at the 6-position, whereas 5i and 5c feature acetamide groups with tertiary amine substituents at the 3-position.
  • Pharmacological Activity: 5i and 5c demonstrated 0.74 and 0.72 relative anticonvulsant potency, respectively, compared to phenytoin.

Comparison :

  • Core Structure : The indole core in this analog differs from the benzofuran scaffold of the target compound, yet both retain the 4-chlorobenzoyl moiety.

Peptide-like 4-Chlorobenzoyl Derivatives

lists peptide-like compounds (e.g., N-[N-(4-chlorobenzoyl)-O-methyl-L-tyrosyl]-L-phenylalanol) with 4-chlorobenzoyl groups attached to amino acid residues.

Comparison :

  • Biological Targets : The peptide derivatives may target enzymatic pathways, whereas benzofuran-based compounds often modulate ion channels or viral enzymes .

Impurity and Process-Related Compounds

and reference esters like methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, which are process impurities in fenofibrate synthesis.

Comparison :

  • Role of 4-Chlorobenzoyl: The 4-chlorobenzoyl group is a common motif in pharmaceuticals but serves divergent roles—functional in the target compound vs. as an impurity in fenofibrate synthesis .

Structural Validation

  • X-ray Crystallography : and emphasize the use of X-ray analysis for confirming benzamide and benzofuran derivatives, a technique likely applicable to the target compound .
  • Software Tools : Programs like SHELXL () and ORTEP-3 () are standard for crystallographic refinement and visualization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methoxybenzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling a benzofuran precursor (e.g., 2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-amine) with 2-methoxybenzoyl chloride under basic conditions (e.g., triethylamine in anhydrous THF). Optimization includes:

  • Temperature control (0–5°C for acylation to minimize side reactions).
  • Solvent selection (polar aprotic solvents like DMF improve solubility).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Acylation2-Methoxybenzoyl chloride, Et₃N, THF, 0°C6892%
PurificationHexane:EtOAc (3:1)8598%
  • Reference : Analogous protocols for benzofuran derivatives are detailed in and .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • Methodology :

  • ¹H/¹³C NMR : Assign methoxy (-OCH₃), benzoyl carbonyl (C=O), and benzofuran aromatic protons.
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₁₉ClNO₄: 420.1002).
  • FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹).
    • Reference : Structural validation methods align with and .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo biological activity data be resolved?

  • Methodology :

Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma concentration via LC-MS) to rule out poor absorption.

Metabolite Screening : Identify inactive/degraded metabolites using liver microsome assays.

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